molecular formula C14H19NO3 B11802217 4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid

4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid

Cat. No.: B11802217
M. Wt: 249.30 g/mol
InChI Key: NQICXGKKYLRPTM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid, featuring a hydroxyl group at the 4-position and a 4-methylpiperidin-1-ylmethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and 4-methylpiperidine.

    Formation of Intermediate: The 4-hydroxybenzoic acid is first converted to an intermediate, such as a benzoic acid derivative, through a series of reactions involving protection and deprotection steps.

    Coupling Reaction: The intermediate is then coupled with 4-methylpiperidine using a suitable coupling reagent, such as a carbodiimide, to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and piperidine groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler analog with only a hydroxyl group at the 4-position.

    4-Methylpiperidine: A related compound with a piperidine ring but lacking the benzoic acid moiety.

    4-Hydroxy-3-methylbenzoic acid: Similar structure but with a methyl group instead of the piperidine moiety.

Uniqueness

4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid is unique due to the presence of both the hydroxyl and piperidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-hydroxy-3-[(4-methylpiperidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H19NO3/c1-10-4-6-15(7-5-10)9-12-8-11(14(17)18)2-3-13(12)16/h2-3,8,10,16H,4-7,9H2,1H3,(H,17,18)

InChI Key

NQICXGKKYLRPTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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